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Compound of Interest

Compound Name: Daf-FM

Cat. No.: B1588539

Introduction to Intracellular Nitric Oxide (NO) Signaling

Nitric oxide (NO) is a highly reactive, gaseous free radical that acts as a critical signaling
molecule in a vast array of physiological and pathophysiological processes.[1][2][3] Produced
endogenously by a family of enzymes known as nitric oxide synthases (NOS), NO is involved in
the regulation of vascular tone, neurotransmission, and immune responses.[1][3] Given its
short half-life and low physiological concentrations, the direct and accurate measurement of
intracellular NO is crucial for understanding its complex roles in cellular signaling and for the
development of novel therapeutics.

Principle of DAF-FM for NO Detection

4-amino-5-methylamino-2',7'-difluorofluorescein diacetate (DAF-FM diacetate) is a widely used
fluorescent probe for the detection and quantification of intracellular nitric oxide. The detection
mechanism relies on a two-step process. First, the cell-permeant DAF-FM diacetate passively
diffuses across the cell membrane into the cytoplasm. Inside the cell, ubiquitous intracellular
esterases cleave the diacetate groups, converting the molecule into the cell-impermeant DAF-
FM. This trapping mechanism ensures the accumulation of the probe within the cell.

DAF-FM itself is essentially non-fluorescent. However, in the presence of nitric oxide and
oxygen, DAF-FM undergoes an irreversible reaction to form a highly fluorescent triazole

derivative (DAF-FM-T). The resulting fluorescence intensity is directly proportional to the
concentration of NO, allowing for the sensitive detection of intracellular NO production.
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Advantages of DAF-FM

DAF-FM offers several key advantages over other nitric oxide indicators, such as its
predecessor DAF-2:

High Sensitivity: DAF-FM has a low detection limit for NO, in the nanomolar range.

Significant Fluorescence Enhancement: Upon reacting with NO, the fluorescence quantum
yield of DAF-FM increases approximately 160-fold.

Photostability: The fluorescent product of DAF-FM is more photostable than that of DAF-2,
allowing for longer imaging times.

pH Insensitivity: The fluorescence of the DAF-FM triazole is stable over a wide pH range (pH
> 5.5), which is a significant advantage for biological experiments where pH can fluctuate.

Quantitative Data for DAF-FM

The following table summarizes the key quantitative properties of DAF-FM and its diacetate
form.
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Property Value Reference

DAF-FM Diacetate Molecular

] 496.42 g/mol
Weight
Excitation Maximum (post-
) ~495 nm
reaction)
Emission Maximum (post-
) ~515 nm
reaction)
Fluorescence Quantum Yield
~0.005
(DAF-FM)
Fluorescence Quantum Yield 0.81
(DAF-FM-T) '
Fluorescence Increase upon
) ~160-fold
NO reaction
NO Detection Limit ~3 nM
Recommended Loading
_ 1-10puM
Concentration
Recommended Loading Time 20 - 60 minutes
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Caption: Mechanism of intracellular NO detection using DAF-FM diacetate.
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Caption: Experimental workflow for measuring intracellular NO with DAF-FM.
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Caption: Simplified eNOS-mediated nitric oxide signaling pathway in vasodilation.

Experimental Protocols
Reagent Preparation

DAF-FM Diacetate Stock Solution (5 mM):

Bring the vial of DAF-FM diacetate powder and anhydrous Dimethyl Sulfoxide (DMSO) to
room temperature.

o To prepare a 5 mM stock solution, dissolve 1 mg of DAF-FM diacetate (MW: 496.42) in 0.4
mL of high-quality anhydrous DMSO.

» Vortex the solution thoroughly until the dye is completely dissolved.

» Store the stock solution in aliquots at -20°C, protected from light and moisture. Avoid
repeated freeze-thaw cycles.

Cell Loading Protocol

This protocol is a general guideline. Optimal conditions, including probe concentration and
incubation time, should be determined empirically for each cell type and experimental setup.

For Adherent Cells:
» Plate cells on a suitable culture dish or coverslip and grow to the desired confluency.

e Prepare a loading buffer by diluting the 5 mM DAF-FM diacetate stock solution into a
suitable physiological buffer (e.g., Hanks' Balanced Salt Solution (HBSS) or serum-free
medium) to a final working concentration of 1-10 uM.

o Note: Buffers containing serum or phenol red may interfere with the fluorescence and
should be used with caution. If serum must be used, it should be heat-inactivated to
reduce esterase activity.

e Remove the culture medium from the cells and wash once with the physiological buffer.

e Add the loading buffer containing DAF-FM diacetate to the cells.

© 2025 BenchChem. All rights reserved. 6/9 Tech Support


https://www.benchchem.com/product/b1588539?utm_src=pdf-body
https://www.benchchem.com/product/b1588539?utm_src=pdf-body
https://www.benchchem.com/product/b1588539?utm_src=pdf-body
https://www.benchchem.com/product/b1588539?utm_src=pdf-body
https://www.benchchem.com/product/b1588539?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1588539?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

Incubate for 20-60 minutes at 37°C, protected from light.

Wash the cells twice with fresh, warm physiological buffer to remove any excess probe.

Add fresh buffer or medium and incubate for an additional 15-30 minutes to allow for

complete de-esterification of the probe within the cells.

The cells are now ready for stimulation and imaging.
For Suspension Cells:

e Harvest cells and adjust the cell density to approximately 1 x 10° cells/mL in a suitable
physiological buffer.

e Add the 5 mM DAF-FM diacetate stock solution to the cell suspension to achieve a final
working concentration of 1-10 uM and mix immediately.

 Incubate the cell suspension for 15-60 minutes at 37°C, protected from light.
o Centrifuge the cells to pellet them and discard the supernatant.

o Wash the cells by resuspending the pellet in fresh, warm buffer and centrifuging again.
Repeat this wash step once or twice.

o Resuspend the final cell pellet in the desired analysis buffer for stimulation and data
acquisition.

Fluorescence Measurement

Fluorescence Microscopy:

Mount the coverslip with loaded cells onto a microscope slide.

Excite the cells using a light source with a wavelength of approximately 488-495 nm.

Collect the emitted fluorescence at approximately 515 nm using a standard FITC filter set.

Capture images before (baseline) and after applying a stimulus known to induce NO
production.
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e Quantify the change in fluorescence intensity in regions of interest (ROIs) corresponding to
individual cells or cell populations.

Flow Cytometry:

Use a flow cytometer equipped with a blue laser (488 nm) for excitation.

Detect the fluorescence signal using a filter appropriate for FITC or GFP (e.g., a 530/30 nm
bandpass filter).

Analyze at least 10,000 gated events per sample to ensure statistical significance.

Record the mean fluorescence intensity of the cell population before and after stimulation.

Controls

To ensure the specificity of the fluorescent signal, appropriate controls are essential.

» Positive Control: Treat DAF-FM loaded cells with an NO donor, such as S-Nitroso-N-acetyl-
DL-penicillamine (SNAP) or Diethylamine NONOate (DEA NONOate), to confirm that the
probe is responsive to NO.

» Negative Control: Pre-incubate cells with an NOS inhibitor, such as Nw-Nitro-L-arginine
methyl ester hydrochloride (L-NAME), before stimulation to verify that the observed
fluorescence increase is due to NOS-dependent NO production.

» Autofluorescence Control: Prepare a sample of cells that have not been loaded with DAF-FM
diacetate to measure the background autofluorescence of the cells under the same
instrument settings.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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» To cite this document: BenchChem. [Application Notes: Measuring Intracellular Nitric Oxide
with DAF-FM]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1588539#measuring-intracellular-nitric-oxide-with-
daf-fm]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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